molecular formula C13H13ClN4O B445846 4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide

4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide

Cat. No.: B445846
M. Wt: 276.72g/mol
InChI Key: ICJHACYZBDPMJC-VIZOYTHASA-N
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Description

4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C13H13ClN4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrazole ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.

    Medicine: Studied for its potential therapeutic effects against diseases like malaria and leishmaniasis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function and thereby affecting the survival of the parasite. The binding is characterized by strong hydrophobic interactions and favorable binding free energy .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 4-chloro-N’-[(1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
  • 4-chloro-N’-[(1-ethyl-1H-imidazol-4-yl)methylene]benzohydrazide

Uniqueness

4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring enhances its lipophilicity and potentially its biological activity compared to similar compounds .

Properties

Molecular Formula

C13H13ClN4O

Molecular Weight

276.72g/mol

IUPAC Name

4-chloro-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H13ClN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+

InChI Key

ICJHACYZBDPMJC-VIZOYTHASA-N

SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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